N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a quinoline-based compound featuring a 3-ethylphenyl substituent at the 4-amino position and a thiomorpholine-4-carbonyl group at the 3-position of the quinoline core. The ethyl group on the phenyl ring may influence steric effects and metabolic stability.
Properties
IUPAC Name |
[4-(3-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKWIOUMFJEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Thiomorpholino Group: The thiomorpholino group is attached via a nucleophilic substitution reaction with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinoline derivatives, including N-(3-Ethylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways involved in tumor growth. For instance, studies have demonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to interfere with bacterial DNA synthesis and function. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibacterial agent .
Mechanistic Insights
Targeting Enzymatic Pathways
The mechanism of action for this compound involves the modulation of key enzymatic pathways. For example, it has been suggested that this compound may act as an inhibitor of certain kinases involved in cell signaling and proliferation. This inhibition can lead to decreased cell survival and increased sensitivity to chemotherapeutic agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Variations in the substituents on the quinoline core can significantly influence biological activity. Research has focused on modifying the thiomorpholine moiety and observing changes in potency against various targets, providing insights into how structural changes affect pharmacological outcomes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase C with implications for targeted cancer therapies. |
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Quinoline Derivatives with Aryl-Carboxamide Substituents
The synthesis of N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives (e.g., from J. Med. Chem. 2007) involves coupling acyl chlorides with amines under anhydrous conditions . Comparatively, the target compound’s thiomorpholine-4-carbonyl group likely employs a similar acylation strategy but substitutes the aryl-carboxamide with a sulfur-containing heterocycle. ~2.8 for oxygenated analogs) .
Indazolyl-Quinoline Hybrids
Compounds like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine () feature dichlorophenyl-indazol substituents, which introduce halogen atoms for enhanced receptor binding via hydrophobic interactions. In contrast, the target compound’s 3-ethylphenyl group lacks halogens but may improve metabolic stability due to reduced susceptibility to oxidative dehalogenation .
Physicochemical Properties
Lipophilicity and Solubility
- Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine increases logP by ~0.7 units compared to morpholine analogs, as seen in related compounds (e.g., thieno[2,3-d]pyrimidines in exhibit lower solubility than oxygenated counterparts) .
- Ethylphenyl vs. Pentyl Chains: The 3-ethylphenyl group balances lipophilicity and steric bulk, unlike the longer pentyl chain in dihydroquinoline derivatives, which may hinder target engagement .
Table 1: Comparative Physicochemical Properties
Biological Activity
N-(3-Ethylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.42 g/mol
- IUPAC Name : this compound
The presence of the thiomorpholine moiety is particularly noteworthy as it may contribute to the compound's biological properties.
Antitumor Activity
Research indicates that compounds with quinoline structures often exhibit antitumor activity. A study exploring various quinoline derivatives found that modifications can enhance their efficacy against different cancer cell lines. For instance, quinoline derivatives have been shown to inhibit cell proliferation in various cancer models, suggesting that this compound may also possess similar properties due to its structural features .
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline Derivative A | HeLa | 10 | Induction of apoptosis |
| Quinoline Derivative B | MCF-7 | 5 | Inhibition of topoisomerase II |
| N-(3-Ethylphenyl)-3-(TMC)Q | A549 (Lung Cancer) | TBD | TBD |
Inhibition of Kinases
The compound's potential as a kinase inhibitor has been highlighted in various studies. Kinases are crucial in signaling pathways that regulate cell growth and proliferation. The inhibition of Bruton's tyrosine kinase (Btk), for example, is associated with therapeutic effects in autoimmune diseases and certain cancers .
A patent describes the use of similar compounds that inhibit Btk, suggesting that this compound may also function through this mechanism, potentially leading to reduced tumor growth and enhanced therapeutic outcomes in diseases characterized by aberrant kinase activity .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Quinoline Derivatives : A research paper evaluated a series of quinoline derivatives for their anticancer properties, revealing significant cytotoxicity against breast and lung cancer cell lines. The study emphasized structure-activity relationships (SARs), which could guide future modifications to enhance efficacy .
- Inhibitory Effects on Kinases : Another study focused on the inhibitory effects of various small molecules on kinases involved in cancer signaling pathways. The findings demonstrated that certain modifications could significantly increase potency against specific targets, suggesting a similar approach could be applied to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
